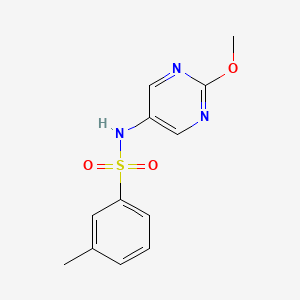

N-(2-methoxypyrimidin-5-yl)-3-methylbenzene-1-sulfonamide

Description

N-(2-Methoxypyrimidin-5-yl)-3-methylbenzene-1-sulfonamide is a sulfonamide derivative characterized by a 2-methoxypyrimidine moiety linked to a 3-methyl-substituted benzene ring via a sulfonamide group. This structure combines aromatic and heterocyclic components, which are common in pharmaceuticals and agrochemicals. The methoxy group on the pyrimidine ring enhances solubility and modulates electronic properties, while the methyl group on the benzene ring may improve lipophilicity and metabolic stability. Synthesis methods for related compounds involve silica gel chromatography (e.g., dichloromethane/methanol eluent) and trituration in diethyl ether to yield solid products .

Properties

IUPAC Name |

N-(2-methoxypyrimidin-5-yl)-3-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O3S/c1-9-4-3-5-11(6-9)19(16,17)15-10-7-13-12(18-2)14-8-10/h3-8,15H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVFISPGPYYBZQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)S(=O)(=O)NC2=CN=C(N=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxypyrimidin-5-yl)-3-methylbenzene-1-sulfonamide can be achieved through various synthetic routes. One common method involves the reaction of 2-methoxypyrimidine-5-amine with 3-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature, yielding the desired sulfonamide product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxypyrimidin-5-yl)-3-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The sulfonamide group can be reduced to an amine.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be employed.

Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide can be used in polar aprotic solvents like dimethyl sulfoxide.

Major Products Formed

Oxidation: Formation of N-(2-hydroxypyrimidin-5-yl)-3-methylbenzene-1-sulfonamide.

Reduction: Formation of N-(2-methoxypyrimidin-5-yl)-3-methylbenzene-1-amine.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-methoxypyrimidin-5-yl)-3-methylbenzene-1-sulfonamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

Medicine: Explored for its antibacterial and antifungal properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-methoxypyrimidin-5-yl)-3-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can disrupt the synthesis of folic acid, which is essential for bacterial growth and replication.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Key Observations:

Methoxypyrimidine Role : The 2-methoxy group is conserved in all compounds, suggesting its importance in binding interactions (e.g., hydrogen bonding or π-stacking in enzyme active sites). In 5-{4-[3-(2-methoxypyrimidin-5-yl)phenyl]piperazin-1-yl}pyrimidine-2,4-diamine , this group contributes to dihydrofolate reductase (DHFR) inhibition, a mechanism critical for antibacterial activity .

Sulfonamide vs. Alternative Linkers: The sulfonamide group in the target compound contrasts with carboxamide (e.g., N-(2-methoxypyrimidin-5-yl)-1-(methylsulfonyl)piperidine-4-carboxamide) and ketone (e.g., (4-Methoxyphenyl)(2-methoxypyrimidin-5-yl)methanone) linkages. Sulfonamides are known to enhance binding affinity in enzyme inhibitors due to their hydrogen-bonding capacity .

Substituent Effects :

- The 3-methylbenzene substituent in the target compound may increase lipophilicity compared to the piperazine -containing analog in , which could improve membrane permeability but reduce aqueous solubility.

- The boronate ester in N-(2-methoxy-5-(dioxaborolan-yl)pyridin-3-yl)methanesulfonamide introduces reactivity for cross-coupling reactions, making it a synthetic intermediate rather than a bioactive molecule .

Pharmacological and Physicochemical Implications

- Enzyme Inhibition Potential: The structural similarity to DHFR inhibitors (e.g., ) suggests the target compound may interact with similar enzymatic targets. However, the absence of a diaminopyrimidine moiety (critical for DHFR binding) in the target compound implies divergent mechanisms.

- Solubility and Bioavailability : The methoxy group enhances solubility, but the 3-methylbenzene may offset this by increasing logP. Comparatively, N-(2-methoxypyrimidin-5-yl)-1-(methylsulfonyl)piperidine-4-carboxamide contains a polar piperidine-carboxamide group, likely improving solubility .

- Synthetic Utility : Boronate-containing analogs (e.g., ) highlight the role of methoxypyrimidine derivatives in medicinal chemistry as intermediates for further functionalization.

Biological Activity

N-(2-methoxypyrimidin-5-yl)-3-methylbenzene-1-sulfonamide is a sulfonamide compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms, applications, and research findings.

Chemical Structure and Properties

This compound features a pyrimidine ring with a methoxy group and a sulfonamide moiety. This unique structure contributes to its diverse biological properties, including enzyme inhibition and anti-fibrotic activity.

The compound's sulfonamide group is known for its ability to inhibit bacterial growth by interfering with folic acid synthesis. Preliminary studies suggest that it may also inhibit collagen prolyl-4-hydroxylase, an enzyme involved in collagen synthesis, indicating potential anti-fibrotic properties.

1. Anti-fibrotic Activity

Research has indicated that derivatives of this compound exhibit significant anti-fibrotic activity. In vitro studies demonstrated that some derivatives had IC50 values of approximately 45.69 μM and 45.81 μM, suggesting they could serve as novel anti-fibrotic agents . The compounds were shown to inhibit collagen expression and hydroxyproline content in cell culture medium.

3. Anticancer Activity

In vitro tests have also indicated potential anticancer activity against A549 cancer cells, with an IC50 value of 40.89 μg/mL . This suggests that the compound may interfere with cancer cell proliferation, although further research is needed to elucidate the underlying mechanisms.

Case Study: Anti-fibrotic Activity Assessment

A study focused on the evaluation of various derivatives of this compound for their anti-fibrotic properties utilized Picro-Sirius red staining and hydroxyproline assays. The results indicated a significant reduction in collagen synthesis in treated hepatic stellate cells, supporting the compound's potential as a therapeutic agent against fibrosis .

Table of IC50 Values for Biological Activities

| Compound Derivative | Biological Activity | IC50 Value (μM) |

|---|---|---|

| Compound 12m | Anti-fibrotic | 45.69 |

| Compound 12q | Anti-fibrotic | 45.81 |

| This compound | Anticancer (A549) | 40.89 |

Pharmacokinetics and Stability

Understanding the pharmacokinetics of this compound is crucial for its development as a therapeutic agent. Studies on related compounds suggest that modifications can enhance metabolic stability while maintaining potency against target enzymes .

Q & A

Q. What are the optimal synthetic routes for N-(2-methoxypyrimidin-5-yl)-3-methylbenzene-1-sulfonamide?

The synthesis typically involves coupling 3-methylbenzenesulfonyl chloride with 2-methoxypyrimidin-5-amine under basic conditions. Pyridine or triethylamine is used to neutralize HCl generated during sulfonamide bond formation . Reaction monitoring via TLC or HPLC ensures completion. Purification by column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) yields high-purity product. Variations in solvent (e.g., dichloromethane vs. THF) and temperature (room temperature vs. 40°C) may influence yields .

Q. How can the structure of this compound be confirmed post-synthesis?

Structural characterization requires a multi-technique approach:

- NMR spectroscopy : H and C NMR identify protons and carbons in the methoxypyrimidine and methylbenzene moieties. For example, the methoxy group () appears as a singlet near δ 3.9 ppm in H NMR, while aromatic protons show splitting patterns consistent with substitution .

- Mass spectrometry : High-resolution MS confirms the molecular ion peak (e.g., [M+H]) and fragmentation patterns.

- X-ray crystallography : Single-crystal XRD resolves bond lengths and angles, particularly the sulfonamide (S-N) bond (~1.63 Å) and dihedral angles between aromatic rings .

Q. What solvent systems are suitable for solubility studies?

Solubility is assessed in polar aprotic solvents (DMSO, DMF), alcohols (methanol, ethanol), and aqueous buffers (pH 1–10). For example, DMSO is ideal for biological assays due to high solubility (>10 mM), while aqueous instability may require co-solvents like PEG-400 . Solubility data should be validated using UV-Vis spectroscopy or HPLC with calibration curves .

Advanced Research Questions

Q. How do electronic effects of substituents influence the compound’s reactivity in nucleophilic substitution reactions?

The electron-donating methoxy group on the pyrimidine ring activates the sulfonamide nitrogen for nucleophilic attacks. Computational studies (e.g., DFT calculations) reveal reduced electron density at the sulfur atom due to resonance effects, making the sulfonyl group susceptible to displacement by amines or thiols. Substituent effects can be quantified using Hammett constants () and correlated with reaction rates .

Q. What strategies resolve contradictions in biological activity data across studies?

Discrepancies in IC values (e.g., antimicrobial assays) may arise from variations in:

- Assay conditions : Differences in bacterial strains, incubation times, or culture media.

- Compound purity : Impurities >5% (e.g., unreacted sulfonyl chloride) can skew results. Validate purity via HPLC (>98%) and repeat assays with rigorously purified batches .

- Cellular uptake : LogP values (calculated via ChemDraw) predict membrane permeability. Hydrophilic derivatives may require prodrug strategies .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced potency?

Key modifications include:

- Pyrimidine ring substitution : Replacing methoxy with electron-withdrawing groups (e.g., Cl, NO) to modulate electronic effects.

- Benzene ring functionalization : Introducing halogens (F, Cl) at the 4-position improves target binding (e.g., kinase inhibition).

- Sulfonamide linker optimization : Replacing sulfur with carbonyl groups alters hydrogen-bonding capacity. Biological data should be paired with molecular docking (e.g., AutoDock Vina) to predict binding modes to targets like carbonic anhydrase or EGFR .

Q. What analytical methods validate stability under physiological conditions?

- Forced degradation studies : Expose the compound to heat (40–60°C), light (ICH Q1B guidelines), and hydrolytic conditions (0.1 M HCl/NaOH). Monitor degradation via UPLC-MS to identify products (e.g., hydrolysis of the sulfonamide bond) .

- Plasma stability assays : Incubate with human plasma (37°C, 24 hrs) and quantify parent compound loss using LC-MS/MS. Instability may require formulation adjustments (e.g., liposomal encapsulation) .

Methodological Notes

- References to contradictory data : Cross-validate crystallography (XRD) and spectroscopy (NMR) results to resolve bond-length discrepancies .

- Scale-up challenges : Pilot-scale synthesis (>10 g) may require switching from column chromatography to recrystallization (e.g., ethanol/water mixtures) for cost efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.